molecular formula C21H24N4O2 B11402077 4-methoxy-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzamide

4-methoxy-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzamide

Cat. No.: B11402077
M. Wt: 364.4 g/mol
InChI Key: FKQFTNZHHDASEC-UHFFFAOYSA-N
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Description

4-METHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting with the construction of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups. The final step involves the attachment of the methoxybenzamide moiety, which can be accomplished through amide bond formation using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodiazole core would produce dihydrobenzodiazole derivatives.

Scientific Research Applications

4-METHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Benzodiazole derivatives: Compounds with similar benzodiazole cores, such as benzimidazole and benzothiazole derivatives.

Uniqueness

4-METHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-methoxy-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C21H24N4O2/c1-24-19-10-7-16(22-21(26)15-5-8-17(27-2)9-6-15)13-18(19)23-20(24)14-25-11-3-4-12-25/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,26)

InChI Key

FKQFTNZHHDASEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCCC4

Origin of Product

United States

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